Cas no 861545-07-5 (2-Amino-5-bromomandelic acid)

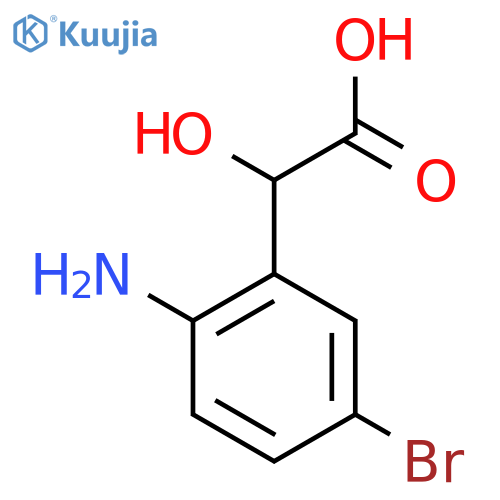

2-Amino-5-bromomandelic acid structure

商品名:2-Amino-5-bromomandelic acid

CAS番号:861545-07-5

MF:C8H8BrNO3

メガワット:246.05802154541

CID:4942794

2-Amino-5-bromomandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-bromomandelic acid

-

- インチ: 1S/C8H8BrNO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,10H2,(H,12,13)

- InChIKey: GRPYJCIKGPWXPV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)C(C(=O)O)O)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 83.6

2-Amino-5-bromomandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023716-250mg |

2-Amino-5-bromomandelic acid |

861545-07-5 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| Alichem | A015023716-1g |

2-Amino-5-bromomandelic acid |

861545-07-5 | 97% | 1g |

$1490.00 | 2023-08-31 | |

| Alichem | A015023716-500mg |

2-Amino-5-bromomandelic acid |

861545-07-5 | 97% | 500mg |

$855.75 | 2023-08-31 |

2-Amino-5-bromomandelic acid 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

861545-07-5 (2-Amino-5-bromomandelic acid) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 61549-49-3(9-Decenenitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 307-59-5(perfluorododecane)

- 61389-26-2(Lignoceric Acid-d4)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 624-75-9(Iodoacetonitrile)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量